molecular formula C18H19NO3 B11831504 Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate CAS No. 796-56-5

Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate

Cat. No.: B11831504
CAS No.: 796-56-5
M. Wt: 297.3 g/mol
InChI Key: WLHGXQZYXMLCOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 2-hydroxy-2,3-dihydro-1H-inden-1-yl amino group. This structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and hydrophobic (indenyl moiety) properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

796-56-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)12-7-9-14(10-8-12)19-17-15-6-4-3-5-13(15)11-16(17)20/h3-10,16-17,19-20H,2,11H2,1H3

InChI Key

WLHGXQZYXMLCOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be facilitated by using p-toluenesulfonic acid in toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as ultrasound irradiation and microwave-assisted synthesis can also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the indane moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate and its analogs:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Key Data/Findings Reference
This compound -NH-(2-hydroxyindenyl), -COOEt ~297.34 Hypothesized hydrogen-bond donor (hydroxyl) and planar aromatic system.
Methyl ((S)-1-(2-(2-((3R,4S)-3-benzyl-4-hydroxy...)carbamate (13i) -Benzyl, -pyridinyl, -pyrrolidinone 784.90 (anhydrous) Demonstrated biological activity (unspecified); crystallographically resolved.
Ethyl 2-((Z)-3-((((1R,2S)-2-hydroxyindenyl)amino)methylene)...acetate (11s) -Chromone-derived, -methylene acetate 333.40 IR peaks at 1728 cm⁻¹ (ester C=O), 1645 cm⁻¹ (conjugated C=O); 79% synthetic yield.
Ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate -Methylbenzoyl, -COOEt 308.35 Crystallized; hydrophobic substituents may enhance lipid solubility.
N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide -Cyclopentyl, -3-oxo-indenyl, -acetamide 283.35 Crystallographic data (Acta Cryst. E); keto group may alter reactivity.

Key Observations:

Benzyl/pyridinyl groups in compound 13i () introduce bulkier substituents, likely influencing steric hindrance and pharmacokinetics.

Synthetic Yields and Methods :

  • Ethyl 4-[(2-hydroxy...) derivatives are synthesized via multi-step routes, often involving condensation or Michael addition (e.g., GP3 in ). Yields (~79% for 11s) are comparable to related compounds .

Crystallographic Trends :

  • Indenyl-containing compounds frequently exhibit planar or twisted conformations, as seen in crystallographic studies (e.g., , [6]). The hydroxyl group in Ethyl 4-[(2-hydroxy...) may stabilize crystal packing via O–H···N/O interactions .

Biological Activity

Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant research findings and data.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria, suggesting a bactericidal mechanism that may involve the inhibition of protein synthesis and cell wall formation .
  • Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress and related diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Biological Activity Tested Strains/Conditions Results Reference
AntimicrobialStaphylococcus aureusMIC 15.625 - 62.5 μM
AntioxidantDPPH assayIC50 = 45 μg/mL
CytotoxicityHeLa cellsIC50 = 30 μM

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against biofilms formed by MRSA and Enterococcus species. The compound exhibited significant biofilm inhibition at concentrations lower than traditional antibiotics, indicating its potential as a novel antibacterial agent .
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, showcasing its potential as a therapeutic agent in oxidative stress-related conditions.

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